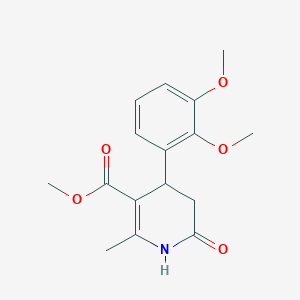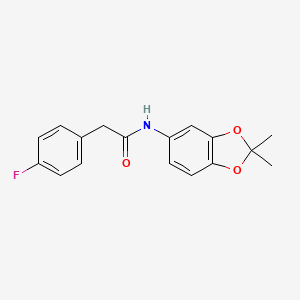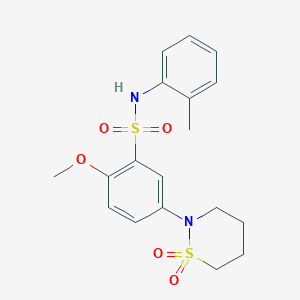![molecular formula C16H25NO B4993240 1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)
1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXB-A is a cholinergic compound that has been shown to have neuroprotective and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Wirkmechanismus
1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine is a selective α7 nicotinic acetylcholine receptor agonist. Activation of the α7 nicotinic acetylcholine receptor leads to the release of various neurotransmitters, such as acetylcholine, glutamate, and dopamine. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also reduces oxidative stress by increasing the production of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to improve mitochondrial function and reduce apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the potential for off-target effects. However, this compound has a relatively short half-life, which can make dosing and administration challenging. In addition, this compound is a relatively new compound, and further research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other compounds for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders.
Conclusion:
In conclusion, this compound is a novel compound with significant potential for the treatment of neurological disorders. Its selective α7 nicotinic acetylcholine receptor agonist activity, anti-inflammatory effects, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine involves the reaction of 4-(3,5-dimethylphenoxy)butylamine with pyrrolidine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The yield of this compound is typically around 50-60%, and the compound can be purified using column chromatography.
Eigenschaften
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-11-15(2)13-16(12-14)18-10-6-5-9-17-7-3-4-8-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYPWNGVPHGUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4993159.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4993174.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4993181.png)

![3-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4993194.png)
![2-[(2-bromobenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)
![4-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B4993222.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)
![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)

![2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B4993253.png)
